1,4-Dibromooctafluorobutane
Overview
Description
1,4-Dibromooctafluorobutane is a chemical compound with the molecular formula C4Br2F8. It is a clear, colorless to almost colorless liquid with a boiling point of approximately 104°C and a density of 2.12 g/cm³ . This compound is part of the perfluorinated brominated hydrocarbons family and is known for its high stability and unique chemical properties.
Scientific Research Applications
1,4-Dibromooctafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its stability and inertness make it useful in biological studies where non-reactive environments are required.
Medicine: It is explored for potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of specialty polymers and as a solvent in various industrial processes.
Safety and Hazards
The safety data sheet suggests wearing suitable protective equipment, preventing the generation of vapour or mist, and washing hands and face thoroughly after handling . It also recommends using ventilation or local exhaust if vapour or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .
Mechanism of Action
Mode of Action
The mode of action of 1,4-Dibromooctafluorobutane involves displacing oxygen, thereby creating an environment where combustion is inhibited . This property makes it useful in certain fire suppression systems to effectively extinguish fires . In the field of electronics, this compound is employed as a cleaning agent .
Biochemical Pathways
Given its chemical properties, it may interact with various biochemical processes, particularly those involving oxygen-dependent reactions .
Result of Action
Its primary known effect is the displacement of oxygen, which can inhibit combustion .
Biochemical Analysis
Biochemical Properties
1,4-Dibromooctafluorobutane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, potentially altering their function. For instance, this compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. These interactions can result in changes in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to cause alterations in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and disruption of cellular processes. For instance, this compound may inhibit key enzymes involved in metabolic pathways, leading to an accumulation of substrates and a decrease in product formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and organismal function. At higher doses, it can cause significant toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Toxicity studies have indicated that high doses of this compound can lead to severe adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways. For example, this compound may inhibit enzymes involved in the detoxification of reactive oxygen species, leading to an accumulation of oxidative stress markers. Additionally, it can alter the levels of metabolites involved in energy production and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. For instance, this compound may bind to membrane transporters, facilitating its uptake into cells and distribution to various organelles. The compound’s distribution within tissues can also be affected by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromooctafluorobutane can be synthesized through the bromination of octafluorobutene. The reaction typically involves the addition of bromine to octafluorobutene in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:
C4F8+Br2→C4Br2F8
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently and safely. The product is then purified through distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromooctafluorobutane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be categorized as nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine atoms.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce this compound to octafluorobutane.
Major Products Formed
Substitution with Iodine: The reaction with sodium iodide yields 1,4-Diiodooctafluorobutane.
Reduction: The reduction with lithium aluminum hydride produces octafluorobutane.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodooctafluorobutane: Similar in structure but with iodine atoms instead of bromine.
1,4-Dichlorooctafluorobutane: Contains chlorine atoms instead of bromine.
1,4-Difluorooctafluorobutane: Contains fluorine atoms instead of bromine.
Uniqueness
1,4-Dibromooctafluorobutane is unique due to its high stability and the presence of bromine atoms, which make it highly reactive in nucleophilic substitution reactions. This property distinguishes it from its analogs, which may have different reactivity profiles due to the presence of different halogen atoms .
Properties
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUGYJWSVESJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371601 | |
Record name | 1,4-Dibromooctafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-48-8 | |
Record name | 1,4-Dibromooctafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromooctafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1,4-dibromooctafluorobutane?
A1: this compound serves as a valuable precursor for generating difunctional organometallic reagents, particularly dizinc reagents []. These reagents can then be employed in various synthetic transformations, including reactions with electrophiles, to introduce fluoroalkyl chains into molecules. This is particularly useful in organic synthesis for building complex molecules with desired properties.
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